molecular formula C12H23NO4 B13316178 (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid

(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid

Cat. No.: B13316178
M. Wt: 245.32 g/mol
InChI Key: CMRZYYUYDQRCEO-YGPZHTELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid" is a chiral, Boc-protected amino acid derivative characterized by a hexanoic acid backbone with a methyl substituent at the C4 position and a tert-butoxycarbonyl (Boc)-protected amine at the C3 position in the (R)-configuration. The Boc group serves as a temporary protecting group for amines, widely used in peptide synthesis due to its stability under basic and nucleophilic conditions while being cleavable under mild acidic conditions. This compound is structurally analogous to natural amino acids but modified for enhanced stability during solid-phase synthesis or conjugation reactions. Its stereochemistry and branched alkyl chain influence its solubility, reactivity, and intermolecular interactions, making it valuable in medicinal chemistry and bioconjugation applications.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8?,9-/m1/s1

InChI Key

CMRZYYUYDQRCEO-YGPZHTELSA-N

Isomeric SMILES

CCC(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Material Selection and Chiral Induction

The synthesis typically begins with readily available chiral amino acids or amino acid derivatives, such as L-valine or L-isoleucine , which provide the necessary stereochemistry at the 3-position. These chiral precursors are crucial for ensuring the (3R) configuration in the final compound.

Protection of the Amino Group

The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps. The Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, often in the presence of a tertiary amine like triethylamine.

Reaction:

R-NH2 + Boc2O → R-NH-Boc

Alkylation at the 4-Position

The methyl substitution at the 4-position is introduced through alkylation reactions . This can be achieved via:

  • Enolate formation of the protected amino acid derivative using a base such as sodium hydride (NaH).
  • Subsequent alkylation with a methyl halide (e.g., methyl iodide, CH3I).

Reaction:

Enolate + CH3I → Alkylated intermediate

This step introduces the methyl group specifically at the desired position, with stereocontrol maintained via chiral auxiliaries or catalysts.

Chain Elongation and Functional Group Transformations

Further chain elongation involves standard peptide coupling or carboxylation reactions to extend the carbon chain, followed by selective functionalization to introduce the carboxylic acid group.

  • Carboxylation can be performed via Grignard reactions with carbon dioxide (CO2).
  • Hydrolysis of esters or amides to yield the free acid.

Deprotection and Final Purification

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid derivative with the correct stereochemistry.

Reaction:

R-NH-Boc + TFA → R-NH2 + Boc cleavage products

Purification involves recrystallization or chromatography techniques such as chiral HPLC to ensure high enantiomeric purity.

Analytical Characterization

Technique Purpose Typical Conditions
Chiral HPLC Enantiomeric purity Use chiral stationary phases like cyclodextrin-based columns
NMR Spectroscopy Stereochemistry confirmation 1D and 2D NMR with chiral shift reagents
X-ray Crystallography Absolute stereochemistry Single crystals of the compound

Data Table Summarizing Synthesis Parameters

Step Reagents Conditions Purpose Notes
Protection Boc2O, triethylamine Room temp, inert atmosphere Protect amino group Ensures selectivity
Alkylation NaH, methyl iodide Anhydrous, low temperature Introduce methyl at C4 Stereocontrol via chiral auxiliaries
Chain elongation CO2, base Elevated temperature Carboxylate formation Forms the acid group
Deprotection TFA Room temp Remove Boc group Final amino acid derivative

Summary of Research and Literature

  • The synthesis of chiral amino acids with Boc protection is well-established, with protocols optimized for high stereoselectivity and yield.
  • Asymmetric catalysis and chiral auxiliaries are often employed to ensure the (3R) configuration.
  • The key challenges involve controlling stereochemistry during alkylation and chain extension steps.

Additional Considerations

  • Scale-up: Industrial synthesis may utilize biocatalytic methods or asymmetric catalysis for large-scale production.
  • Purity: Enantiomeric excess should be confirmed (>99%) via chiral HPLC.
  • Stability: Store under inert atmosphere at low temperature to prevent degradation.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group. Acidic cleavage is the standard method for deprotection:

ReagentConditionsOutcomeSource
Trifluoroacetic acid (TFA)25°C, dichloromethane (DCM)Yields free amine (3R)-3-amino-4-methylhexanoic acid,
HCl (4M in dioxane)0–5°C, 2 hrsQuantitative deprotection with >95% yield

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine. The reaction preserves stereochemistry at the 3R position.

Amidation and Peptide Coupling

The deprotected amine participates in peptide bond formation via carbodiimide-mediated coupling:

Coupling AgentSolventProduct ExampleYieldSource
HATUDMFDipeptide with glycine ethyl ester82%,
EDC/HOBtTHFConjugate with benzylamine78%

Key Observations :

  • Steric hindrance from the 4-methyl group slightly reduces reaction rates compared to unsubstituted analogs.

  • Microwave-assisted coupling (50°C, 10 min) improves yields to >90% in some cases.

Esterification and Hydrolysis

The carboxylic acid undergoes esterification for solubility modulation or further functionalization:

Reaction TypeReagent/ConditionsProductApplicationSource
Methyl ester formationSOCl₂/MeOH, 0°CMethyl ester derivativeProdrug synthesis
HydrolysisNaOH (1M), 60°CRegeneration of free carboxylic acidBioconjugation

Stereochemical Integrity : No racemization occurs under mild conditions (pH 7–9, <50°C) .

Nucleophilic Substitution at the Carboxylic Acid

Activation of the carboxylic acid enables nucleophilic attacks:

Activated FormNucleophileProductNotesSource
Acid chloride (SOCl₂)Benzyl alcoholBenzyl esterStable to chromatography
Mixed anhydride (ClCO₂Et)NH₃ (g)Primary amideRequires low temps

Limitations : Bulky nucleophiles (e.g., tert-butanol) show reduced reactivity due to steric effects.

Reductive Amination (Post-Deprotection)

The free amine engages in reductive amination for alkyl chain extension:

Aldehyde/KetoneReducing AgentProductDiastereoselectivitySource
FormaldehydeNaBH₃CNN-methyl derivative95% retention of 3R
CyclohexanoneNaBH(OAc)₃Cyclohexyl-substituted amine3:1 dr (favors cis)

Biological Activity Modifications

Derivatives of this compound exhibit enhanced pharmacokinetic properties:

ModificationBiological TargetObserved EffectReference
Peptide conjugate (with Leu-enkephalin)Opioid receptors3× higher binding affinity vs. parent peptide
Ester prodrugPlasma esterases12-hr sustained release in vivo

Stability Under Various Conditions

ConditionObservationImplicationsSource
pH 2 (37°C, 24 hrs)<5% Boc cleavageStable in gastric environments
UV light (254 nm)No degradationSuitable for photolithography

This compound’s reactivity profile underscores its utility in synthesizing stereochemically complex peptides and bioactive molecules. The Boc group’s orthogonal protection strategy and the carboxylic acid’s versatility enable precise structural modifications, making it indispensable in pharmaceutical R&D.

Scientific Research Applications

(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, including peptide bond formation and enzyme interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid," we compare it with structurally or functionally related compounds, focusing on protecting groups, backbone modifications, and synthetic utility.

Comparison Based on Protecting Groups

The Boc group in the target compound contrasts with other amine-protecting strategies, such as fluorenylmethyloxycarbonyl (Fmoc). For example, 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid (1f) () employs an Fmoc-protected amine. Key differences include:

  • Stability : Boc is acid-labile (cleaved with trifluoroacetic acid), whereas Fmoc is base-sensitive (cleaved with piperidine). This makes Boc preferable for stepwise syntheses requiring orthogonal protection .
  • Synthetic Yield : The synthesis of 1f achieved an 85% yield using Fmoc-Cl , comparable to Boc-protected analogs, which typically exhibit yields of 70–90% depending on steric hindrance.

Backbone and Functional Group Modifications

Property "(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid" 4-((Fmoc)amino)-3-(tert-butylbenzyloxy)benzoic acid (1f) N-Boc-L-valine
Core Structure Hexanoic acid Benzoic acid Valine (amino acid)
Protecting Group Boc Fmoc Boc
Solubility Moderate in polar aprotic solvents (e.g., DMF, THF) Low (due to aromatic backbone) High in water
Stereochemistry (R)-configuration at C3 Not specified L-configuration
Applications Peptide synthesis, chiral intermediates Solid-phase synthesis Bioconjugation
  • Hexanoic Acid vs. Benzoic Acid: The target compound’s aliphatic chain enhances flexibility and reduces π-π stacking compared to the rigid aromatic backbone of 1f, favoring its use in dynamic molecular systems.
  • Methyl Branching : The C4 methyl group introduces steric hindrance, slowing racemization during peptide coupling—a feature absent in linear analogs like N-Boc-glycine.

Reactivity and Functionalization

  • Carboxylic Acid Reactivity: Both the target compound and 1f contain carboxylic acid groups, but the hexanoic acid chain in the former offers better nucleophilic acyl substitution kinetics than the electron-deficient benzoic acid in 1f .
  • Deprotection Efficiency : Boc removal requires milder conditions (e.g., 25% TFA in DCM) compared to the harsh basic conditions needed for Fmoc (e.g., 20% piperidine in DMF), reducing side reactions in acid-stable systems.

Biological Activity

(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid, also known by its CAS number 444027-40-1, is a chiral compound with significant implications in medicinal chemistry and biochemistry. Its molecular formula is C12_{12}H23_{23}NO4_4, and it has a molecular weight of approximately 245.32 g/mol. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, which is crucial for various synthetic applications and biological interactions.

The biological activity of (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid is largely influenced by its stereochemistry and functional groups. The compound exhibits potential interactions with various biological targets, which can be elucidated through binding affinity studies. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to quantitatively assess these interactions.

Pharmacological Potential

Research indicates that this compound may have applications in the development of pharmaceuticals due to its structural characteristics. The Boc group allows for selective functionalization, enabling the synthesis of derivatives that could exhibit enhanced biological properties.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid:

Compound NameStructural FeaturesUnique Aspects
(3R,4S)-3-amino-4-methylhexanoic acidContains an amino group and a methyl branchLacks the tert-butoxycarbonyl protection
(2S,4R)-2-amino-4-methylpentanoic acidSimilar branched structure but different stereochemistryUsed in nutritional supplements
(3R)-3-amino-5-methylhexanoic acidFeatures an additional methyl group on a different carbonPotentially different biological activities due to structural variations

In Vitro Studies

In vitro studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid. For instance, Caco-2 cell assays are utilized to evaluate intestinal permeability, which is critical for understanding bioavailability.

Toxicity Assessments

A study focusing on the toxicity profiles of various derivatives revealed that modifications to the Boc group can significantly alter cytotoxicity levels. This highlights the importance of structural optimization in drug development.

Binding Affinity Studies

Binding studies have shown that (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid exhibits moderate affinity towards specific receptors involved in metabolic pathways. These findings suggest potential therapeutic applications in metabolic disorders.

Q & A

Q. What are the established synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety in (3R)-3-amino-4-methylhexanoic acid?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). This method ensures regioselective protection of the amino group while preserving the stereochemistry at the 3R position. Post-reaction purification often involves column chromatography with gradients of ethyl acetate/hexane . For acidic-sensitive substrates, alternative conditions using Boc-OSu (succinimidyl carbonate) in DMF with catalytic DMAP may improve yields .

Q. How is the stereochemical integrity of the (3R)-configuration validated during synthesis?

Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases is employed to confirm enantiomeric excess (>98% for pharmaceutical-grade intermediates) . X-ray crystallography of intermediate salts (e.g., with L-tartaric acid) provides definitive confirmation of absolute configuration . Polarimetry ([α]D values) and ¹³C NMR analysis of diastereomeric derivatives (e.g., Mosher esters) are complementary techniques .

Q. What analytical methods are recommended for characterizing (3R)-3-([(tert-butoxy)carbonyl]amino)-4-methylhexanoic acid?

  • LC-MS : To confirm molecular weight (C₁₂H₂₃NO₄, expected [M+H]⁺ = 258.17) and detect impurities .
  • ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and the α-proton (δ ~4.1 ppm, multiplet) .
  • IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during Boc protection of (3R)-3-amino-4-methylhexanoic acid?

Racemization is minimized by maintaining low temperatures (0–5°C), short reaction times (<2 hours), and using non-polar solvents (e.g., THF). Microwave-assisted synthesis (50–80°C, 30–60 minutes) has been shown to reduce racemization to <1% while accelerating reaction kinetics for similar Boc-protected amino acids . Kinetic studies using CD₃CN as a solvent can monitor racemization via ¹H NMR .

Q. What strategies resolve discrepancies in reported melting points and solubility profiles for this compound?

Polymorphism and hydrate formation can lead to variability. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for identifying crystalline forms. Solubility in aqueous buffers (pH 2–8) should be assessed using shake-flask methods with HPLC quantification. For example, solubility in PBS (pH 7.4) is typically <0.1 mg/mL, necessitating co-solvents like DMSO for biological assays .

Q. How does the methyl group at the 4-position influence the compound’s stability under acidic or basic conditions?

The methyl branch enhances steric hindrance, stabilizing the Boc group against premature deprotection. However, prolonged exposure to trifluoroacetic acid (TFA) in DCM (>6 hours) can cleave the Boc group, as shown in accelerated stability studies (40°C/75% RH) . Under basic conditions (pH >10), the carboxylic acid may form salts, altering solubility without affecting the Boc group .

Q. What experimental designs are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (kₐ, k𝒹) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Dynamics Simulations : To model conformational flexibility and predict binding modes, leveraging the methyl group’s role in hydrophobic interactions .

Q. How can environmental impact assessments (e.g., biodegradation, ecotoxicity) be integrated into the research workflow?

Follow OECD guidelines for ready biodegradability (Test 301F) and aquatic toxicity (Daphnia magna EC₅₀). High-resolution mass spectrometry (HRMS) can track degradation products in simulated wastewater. For example, hydrolysis under alkaline conditions yields tert-butanol and CO₂, which require quantification via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.